1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea
Description
1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea is a urea derivative featuring a thiophene core substituted with a hydroxyphenylmethyl group and a phenylurea moiety. Its structure combines electron-rich thiophene with polar urea and hydroxyphenyl functionalities, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
1-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(14-7-3-1-4-8-14)17-12-11-16(24-17)13-20-19(23)21-15-9-5-2-6-10-15/h1-12,18,22H,13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIMIDICWXCKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-((5-(Hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3-phenylurea is a synthetic organic compound notable for its complex structure and potential biological activities. This compound integrates a thiophene ring, a urea moiety, and a hydroxylated phenyl group, which contribute to its unique electronic properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula: C19H18N2O2S
- Molecular Weight: 338.4 g/mol
- CAS Number: 1797301-05-3
The structural elements of this compound play a critical role in its biological activity, particularly in enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes. Notably, compounds with similar structures have shown the ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for managing type 2 diabetes mellitus.
IC50 Values for Alpha-Glucosidase Inhibition:
| Compound | IC50 (µM) |
|---|---|
| This compound | 2.14 - 115 |
| Similar Compounds | Varies |
The range of IC50 values suggests that this compound could serve as a potential therapeutic agent for diabetes management.
Binding Affinity Studies
Docking studies have demonstrated that this compound can effectively bind to alpha-glucosidase. These interactions are crucial for understanding the pharmacological profile of the compound and optimizing its therapeutic potential.
Case Studies and Research Findings
Case Study: Antidiabetic Potential
A study evaluating the antidiabetic potential of compounds similar to this compound found that these compounds exhibited significant inhibition of alpha-glucosidase, leading to reduced postprandial blood glucose levels in diabetic models.
Research Findings:
- Mechanism of Action: The thiophene ring enhances the binding affinity to target enzymes, while the hydroxylated phenyl group may increase specificity.
- Comparative Analysis: Other structurally similar compounds were assessed for their biological activities, revealing varying degrees of efficacy in enzyme inhibition and potential therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds sharing structural features with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Acetylthiophene | Thiophene ring | Moderate anti-inflammatory properties |
| N,N'-Dimethylurea | Urea moiety | Used as nitrogen source in agriculture |
| N-Phenylurea | Urea moiety | Exhibits herbicidal activity |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Industrial production focuses on optimizing these synthetic routes to reduce costs and environmental impact through methods like continuous flow chemistry.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Electronic Differences
- Thiophene vs. Thiadiazole derivatives exhibit stronger antifungal activity, possibly due to sulfur electronegativity and stability .
- Hydroxyphenyl vs. Fluorophenyl : The hydroxyphenyl group in the target compound increases polarity and solubility compared to fluorophenyl analogs (), which may improve bioavailability but reduce membrane permeability .
- Urea vs. Thiourea : Thiourea derivatives () often show distinct binding profiles due to sulfur’s nucleophilicity, whereas urea derivatives like the target compound may prioritize hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
